molecular formula C15H16O4 B15065390 Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B15065390
M. Wt: 260.28 g/mol
InChI Key: NVLYXBSPDBBELN-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin-derived ester compound characterized by a chromen-2-one (coumarin) core substituted with a methyl group at the 6-position and an ethyl propanoate moiety at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethyl propanoate group may influence solubility and metabolic stability, which are critical factors in drug design .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

NVLYXBSPDBBELN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

Preparation Methods

Key Parameters and Conditions

Component Details
Catalyst Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane)
Solvent Methanol or ethanol, often with water (1:1 ratio)
Temperature Reflux (60–80°C)
Yield 60–85% (optimized at 60°C with DABCO catalyst)

Mechanistic Insight :

  • Activation of Meldrum’s Acid : The base deprotonates Meldrum’s acid, generating a nucleophilic enolate.
  • Coupling with Aldehyde : The enolate reacts with an aldehyde to form a β-ketoester intermediate.
  • Cyclization : Intramolecular cyclization with the coumarin core yields the propanoate side chain.

Example Reaction :
$$ \text{6-Methyl-2-oxo-2H-chromen-3-carboxylic acid} + \text{Meldrum’s acid} + \text{HCHO} \xrightarrow{\text{EtOH/H}_2\text{O, DABCO}} \text{Target compound} $$

Esterification of 6-Methyl-2-oxo-2H-chromen-3-yl)propanoic Acid

Direct esterification of the carboxylic acid precursor with ethanol is a straightforward approach.

Acid-Catalyzed Esterification

Parameter Details
Catalyst Concentrated H₂SO₄ or HCl
Solvent Ethanol or ethanol/water mixture
Temperature 60–80°C (reflux)
Yield 70–80% (after 4–6 hours)

Procedure :

  • Activation : The carboxylic acid reacts with ethanol in the presence of a strong acid catalyst.
  • Nucleophilic Acyl Substitution : Ethanol attacks the carbonyl carbon, releasing water and forming the ester.

Challenges :

  • Side reactions (e.g., decarboxylation) may occur at elevated temperatures.
  • Prolonged reaction times reduce purity.

Transesterification of Methyl Ester Precursor

This method converts a methyl ester intermediate to the ethyl ester via alcohol exchange.

Reaction Setup

Parameter Details
Reagents Ethanol, 1-methoxy-2-propanol (for solvent-free conditions)
Temperature 80–150°C (typically 100–120°C)
Catalyst None required; acid or base may accelerate kinetics
Yield 85–92% (with excess ethanol)

Example Protocol :

  • Mixing : Methyl ester and ethanol are heated under reflux.
  • Equilibrium Shift : Ethanol displaces methanol via nucleophilic substitution, favoring the ethyl ester.
  • Purification : Distillation or chromatography isolates the product.

Advantages :

  • High efficiency due to minimal side products.
  • Scalable for industrial applications.

Multicomponent Reactions with 3-Formyl Chromones

A three-component reaction combines 3-formyl chromones, Meldrum’s acid, and ethanol to assemble the target molecule.

Reaction Optimization

Parameter Optimal Value Yield (%)
Catalyst DABCO 85
Temperature 60°C 85
Solvent EtOH/H₂O (1:1) 85
Reaction Time 6 hours 85

Mechanism :

  • Formation of β-Ketoester : Meldrum’s acid and formaldehyde generate a β-ketoester intermediate.
  • Coupling with Chromone : The intermediate reacts with 6-methyl-2-oxo-2H-chromen-3-carboxylic acid to form the propanoate side chain.

Key Challenges :

  • Competing hydrolysis of Meldrum’s acid in aqueous solvents.
  • Sensitivity to catalyst concentration.

Hydrolysis and Subsequent Esterification

This approach involves hydrolyzing a complex ester precursor to the carboxylic acid, followed by re-esterification.

Acidic Hydrolysis Protocol

Parameter Details
Reagents 6M HCl, aqueous ethanol
Temperature 60–80°C (reflux)
Time 2–4 hours
Yield 65–75% (carboxylic acid)

Subsequent Esterification :

  • Activation : The carboxylic acid is treated with SOCl₂ or DCC to form an acyl chloride.
  • Reaction with Ethanol : Ethanol nucleophilically attacks the acyl chloride, yielding the ethyl ester.

Limitations :

  • Low yields in hydrolysis steps due to side reactions.
  • Requires anhydrous conditions for acyl chloride formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Reagents
Condensation 60–85 95–98 High Meldrum’s acid, DABCO
Esterification 70–80 90–95 Moderate H₂SO₄, ethanol
Transesterification 85–92 95–99 High Ethanol, methyl ester
Multicomponent 85 95 Moderate 3-Formyl chromone, EtOH/H₂O
Hydrolysis 65–75 85–90 Low HCl, SOCl₂

Optimal Choice :

  • Transesterification for industrial-scale synthesis.
  • Condensation for laboratory-scale production with high purity.

Critical Parameters and Troubleshooting

Parameter Impact on Reaction Mitigation Strategies
Temperature High temps → side reactions (e.g., decarboxylation) Use reflux condensers, monitor via TLC
Catalyst Inadequate base → slow kinetics Optimize catalyst concentration
Solvent Polar solvents → poor solubility Use EtOH/H₂O mixtures for Meldrum’s acid

Spectroscopic and Chromatographic Validation

Technique Key Peaks/Observations Source
¹H NMR δ 4.1–4.3 (OCH₂CH₃), δ 2.3 (CH₃)
IR 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C)
HPLC Retention time: 8–10 min (C18 column)

Industrial and Academic Applications

Application Area Use Case Reference
Pharmaceuticals Intermediate for anti-inflammatory agents
Material Science UV-absorbing agents in polymers
Pesticides Precursor for chromene-based fungicides

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

A. 6-Methyl Substitution

  • Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate Substituents: 6-methyl, 3-ethyl propanoate. Molecular Formula: $ \text{C}{15}\text{H}{14}\text{O}_4 $ (inferred).

B. Chloro Substitution

  • Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate (CAS 1365939-25-8) Substituents: 6-chloro, 3-ethyl propanoate. Molecular Formula: $ \text{C}{14}\text{H}{11}\text{ClO}_4 $, Molecular Weight: 278.69 g/mol .
  • Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS 843615-72-5) Substituents: 6-chloro, 4-methyl, 7-(3-methylbenzyloxy). Molecular Formula: $ \text{C}{23}\text{H}{23}\text{ClO}_5 $, Molecular Weight: 414.88 g/mol . Significance: Additional substituents (e.g., benzyloxy) may enhance steric bulk and modulate interactions with biological targets.

C. Nitro and Benzodioxol Substitution

  • Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS 586992-06-5) Substituents: 6-chloro, 4-methyl, 7-(benzodioxol-methoxy). Molecular Formula: $ \text{C}{23}\text{H}{20}\text{Cl}2\text{O}7 $, Molecular Weight: 479.31 g/mol . Significance: The benzodioxol group introduces electron-withdrawing effects, which may influence redox properties or metabolic stability.

Biological Activity

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C15H16O4C_{15}H_{16}O_{4} and a molecular weight of approximately 260.29 g/mol. Its structure features a chromene core with a propanoate group at the third position, along with a methyl and an oxo group at positions six and two, respectively. This unique combination of functional groups contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For example, a study demonstrated that certain coumarins could effectively combat both Gram-positive and Gram-negative bacteria.

2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. The structure of coumarins allows them to donate hydrogen atoms to free radicals, effectively neutralizing them.

3. Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighSignificant
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoateHighModerateModerate
Ethyl 3-(7-hydroxycoumarin)propanoateLowHighLow

This table illustrates that while this compound shows moderate antimicrobial activity, its antioxidant and anti-inflammatory effects are notably significant compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A recent study evaluated the compound's efficacy against various bacterial strains using the agar diffusion method. Results indicated a zone of inhibition comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
  • Antioxidant Evaluation : The DPPH radical scavenging assay demonstrated that this compound exhibited a high percentage of inhibition, suggesting strong antioxidant capabilities.
  • Anti-inflammatory Mechanism : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

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